

Commercial availability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B069821

[Get Quote](#)

A-Z Data of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a key heterocyclic building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for introducing the piperidine moiety in drug discovery programs. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the critical knowledge required to effectively source and utilize this compound. We delve into the nuances of its synthesis, offering a detailed, field-proven protocol, and discuss the essential analytical techniques for quality assurance. Furthermore, this document explores its application in the development of novel therapeutics, underscoring its significance in medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Building Block

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester, with the CAS Number 158406-99-6 for its (S)-enantiomer, is a compound of significant interest in the pharmaceutical and chemical industries.^[1] The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions. The bromomethyl group serves as a potent electrophile, enabling facile alkylation of various nucleophiles to construct more complex molecular architectures.

The strategic importance of this building block lies in its ability to streamline the synthesis of drug candidates, providing a reliable and efficient route to incorporate the substituted piperidine core. Its commercial availability is therefore a critical consideration for any research program that relies on this intermediate.

Commercial Availability and Supplier Landscape

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being a common offering.^[1] Availability can fluctuate based on demand and the complexity of the synthesis. When sourcing this material, it is crucial to consider not only the price but also the purity, analytical data provided, and the supplier's reputation for quality and consistency.

Below is a table of representative suppliers for the related and more commonly documented 4-substituted isomer, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, to illustrate the typical landscape. Researchers should verify the availability of the 3-substituted isomer directly with these and other specialized suppliers.

Supplier	Product Name	CAS Number	Purity
Sigma-Aldrich	4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester	158407-04-6	95%
TCI Chemicals	tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate	158407-04-6	>98.0% (GC)
Manchester Organics	4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester	158407-04-6	In stock (quantity specified) ^[2]
Sunway Pharm Ltd	tert-butyl 4-(bromomethyl)piperidine-1-carboxylate	158407-04-6	97%

Synthesis and Manufacturing Considerations

The most common and industrially scalable synthesis of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is readily available from commercial sources.^[3] The choice of brominating agent is a critical process parameter, with phosphorus tribromide (PBr_3) and triphenylphosphine/carbon tetrabromide (Appel reaction) being the most frequently employed reagents.

The Appel reaction, while often providing high yields under mild conditions, can present challenges in purification due to the formation of triphenylphosphine oxide as a byproduct. For larger-scale synthesis, methods utilizing reagents like PBr_3 or thionyl bromide ($SOBr_2$) are often preferred for their cost-effectiveness and simpler work-up procedures.

Detailed Synthesis Protocol (Appel Reaction)

This protocol describes a lab-scale synthesis of a positional isomer, which is illustrative of the general method.

Reaction: Bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Rationale: The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide. Diethyl ether is chosen as the solvent due to its low boiling point, which facilitates removal, and its ability to solubilize the starting materials while precipitating the triphenylphosphine oxide byproduct to some extent.

Step-by-Step Methodology:

- Preparation: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether, add carbon tetrabromide (1.2 equivalents).
- Reaction Initiation: Cool the mixture in an ice bath and add triphenylphosphine (1.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the bromination of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

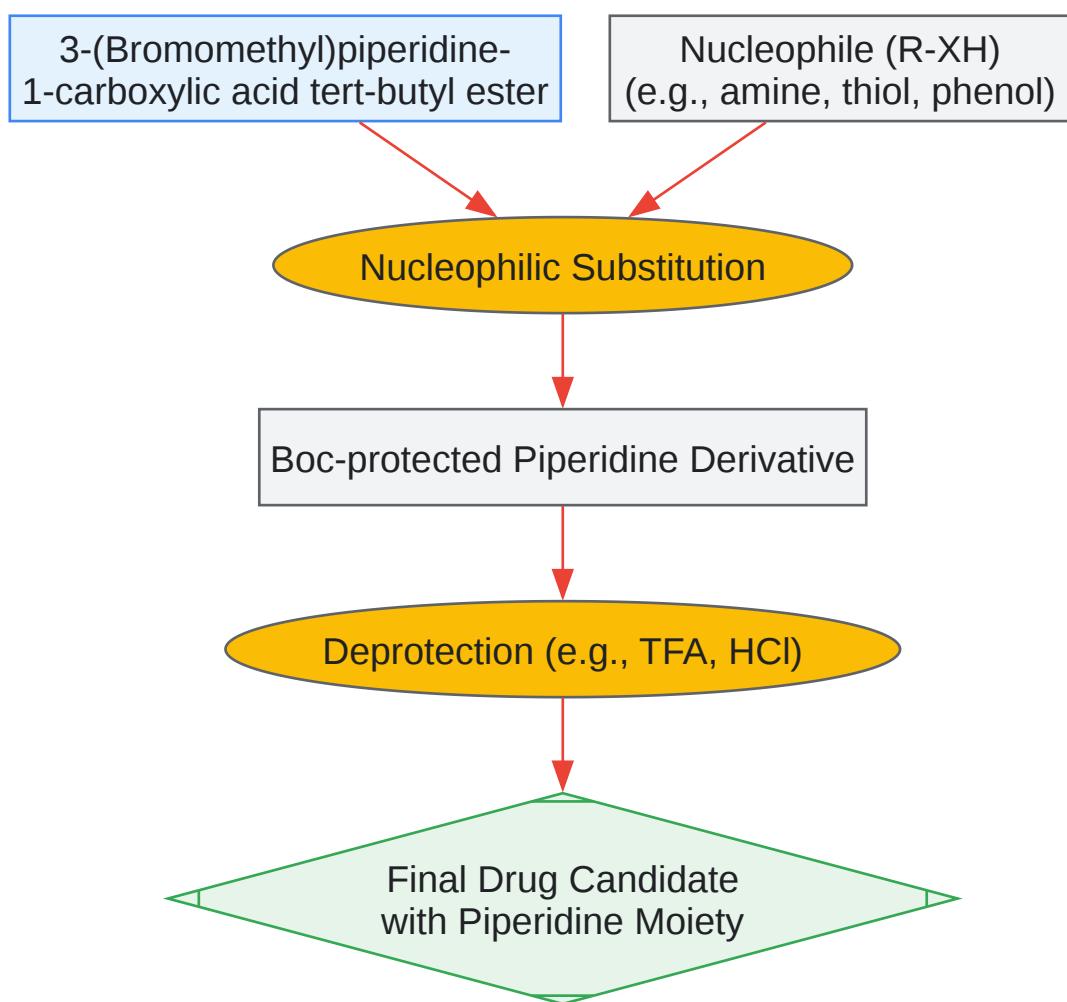
Quality Control and Analytical Characterization

Ensuring the quality and purity of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is paramount for its successful application in synthesis. A comprehensive analytical testing regimen should be in place to confirm the identity and purity of the material.

Critical Quality Attributes (CQAs):

- Identity: Confirmation of the chemical structure.
- Purity: Quantitation of the desired compound and identification of any impurities.
- Residual Solvents: Ensuring that residual solvents from the synthesis are below acceptable limits.

Analytical Technique	Specification
Appearance	White to off-white solid
¹ H NMR	Conforms to the structure
¹³ C NMR	Conforms to the structure
Mass Spectrometry	Conforms to the expected molecular weight
Purity (HPLC/GC)	≥95%
Melting Point	46.0 to 50.0 °C (for the 4-bromo isomer) ^[5]


Spectroscopic data, such as ¹H NMR, is crucial for confirming the structure. For the related 4-bromo isomer, characteristic peaks are observed for the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the bromomethyl group (a doublet around 3.47 ppm).^[4] Similar characteristic shifts would be expected for the 3-bromo isomer.

Applications in Drug Discovery and Development

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of a variety of drug candidates. Its utility stems from the ease with which the piperidine moiety can be introduced into a target molecule via nucleophilic substitution of the

bromide. This is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine scaffold is often employed to modulate physicochemical properties and improve brain penetration.

An example of its application is in the synthesis of inhibitors of various enzymes and receptors. The piperidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, leading to high-affinity binding to the biological target.

[Click to download full resolution via product page](#)

Caption: General synthetic application of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the quality and stability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester. The compound is a combustible solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Storage Recommendations:

- Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
- Keep the container tightly sealed to prevent moisture ingress.
- For long-term storage, refrigeration is recommended.

The compound's stability can be affected by exposure to moisture and high temperatures, which can lead to hydrolysis of the ester and potential degradation of the bromomethyl group.

Conclusion

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is an indispensable tool in the arsenal of the modern medicinal chemist. Its commercial availability, coupled with well-established synthetic routes, facilitates its widespread use in drug discovery and development. A thorough understanding of its synthesis, quality control, and proper handling is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, intended to support researchers in their endeavors to develop the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. manchesterorganics.com [manchesterorganics.com]

- 3. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 5. tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Commercial availability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069821#commercial-availability-of-3-bromomethyl-piperidine-1-carboxylic-acid-tert-butyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com